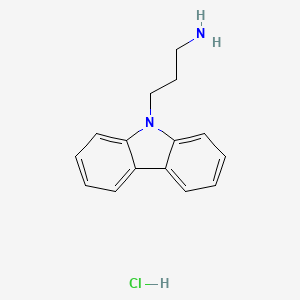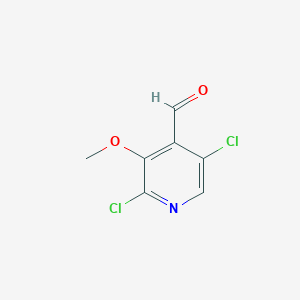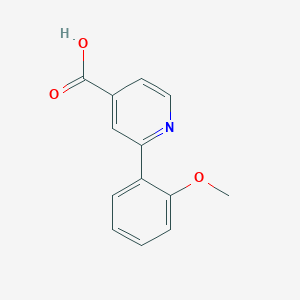
2-(2-Methoxyphenyl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Methoxyphenyl)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with the formula C5H4N(CO2H) and is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The term “isonicotinic acids” is loosely used for derivatives of isonicotinic acid .
Synthesis Analysis
There are several methods to synthesize isonicotinic acid derivatives. For example, a one-pot synthesis of substituted 2-amino isonicotinic acids has been reported . Another study describes the synthesis of highly potent anti-inflammatory compounds from isonicotinic acid .
Molecular Structure Analysis
The molecular structure of isonicotinic acid derivatives can be analyzed using various spectroscopic techniques. For instance, isonicotinic acid methyl ester was structurally characterized by FTIR, FT-Raman, and NMR and UV spectroscopy . Single crystal structure analysis indicates that an intense hydrogen bond between the pyridine nitrogen atom and the carboxyl group results in zigzag and linear molecular packing modes in isonicotinic acid .
Chemical Reactions Analysis
Isonicotinic acid and its derivatives undergo various chemical reactions. For instance, deletion of the pyridyl nitrogen atom, isomerization of the pyridine nitrogen to other positions, replacement of the pyridine ring with isosteric heterocycles, and modification of the hydrazide moiety of isonicotinic acid abolishes antitubercular activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of isonicotinic acid and its derivatives can be determined using various techniques. For example, isonicotinic acid has a molecular weight of 123.11 g/mol and its molecular formula is C6H5NO2 . The optimized geometrical parameters and energies of all different and possible conformers of isonicotinic acid methyl ester are obtained from Density Functional Theory (DFT) by B3LYP/6-311++G (d,p) method .
Wissenschaftliche Forschungsanwendungen
Green Chemistry Applications
2-(2-Methoxyphenyl)isonicotinic acid and its derivatives are used as catalysts in green chemistry. For instance, isonicotinic acid serves as a dual and biological organocatalyst in the synthesis of pyranopyrazoles. This method is environmentally friendly and efficient, utilizing solvent-free conditions (Zolfigol et al., 2013).
Crystal Structure and Schiff Base Compounds
The compound and its derivatives play a critical role in the synthesis and characterization of Schiff base compounds. Studies have detailed the structural and crystallographic characterization of such compounds, revealing intricate molecular configurations and potential for various applications, such as materials science and drug design (Yang, 2007).
Semiconductor Materials
Derivatives of 2-(2-Methoxyphenyl)isonicotinic acid are used in the development of semiconductor materials. For example, isonicotinic acid-containing porphyrin compounds exhibit potential as semiconductor materials, thanks to their significant spectroscopic properties (Wang et al., 2021).
Medicinal Chemistry
In medicinal chemistry, derivatives of 2-(2-Methoxyphenyl)isonicotinic acid are synthesized for potential therapeutic applications. For instance, Danshensu derivatives involving nicotinic acid and isonicotinic acid have been synthesized for the development of cardiovascular drugs (Fang-gan, 2015).
Material Science
In material science, isonicotinic acid derivatives are used to form complexes with metals, providing insights into molecular interactions and complexation behaviors. These studies are significant for understanding molecular stability and designing new materials (Al-Ahdal et al., 2020).
Pro-Chelating Agents
Isonicotinic acid derivatives are used to synthesize pro-chelating agents that can prevent damage caused by redox-active metals, providing a strategic approach in managing metal-associated oxidative stress (Charkoudian et al., 2006).
Safety And Hazards
The safety and hazards of isonicotinic acid derivatives depend on the specific derivative. For example, some chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may have acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Zukünftige Richtungen
There are several potential future directions for research on isonicotinic acid derivatives. For example, novel scaffolds containing isonicotinoyl motif were synthesized and showed remarkably high in vitro anti-inflammatory activity . These compounds could be potentially used as new plant protection products . Further development and fine tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research .
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)11-8-9(13(15)16)6-7-14-11/h2-8H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRABOSZUERNZNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679498 |
Source


|
| Record name | 2-(2-Methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)isonicotinic acid | |
CAS RN |
1226152-40-4 |
Source


|
| Record name | 2-(2-Methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1392917.png)
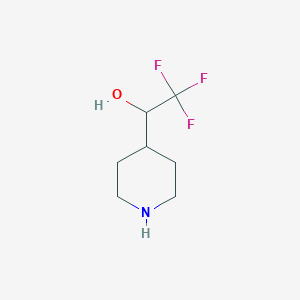
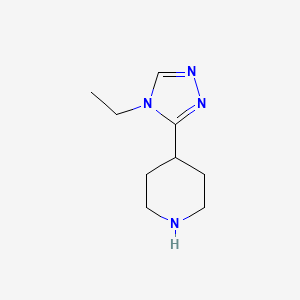
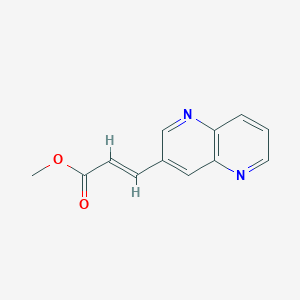
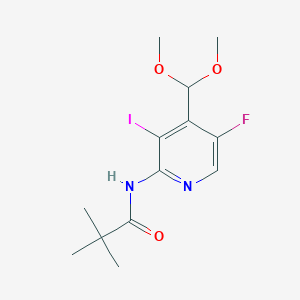
![6,6-Difluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B1392923.png)
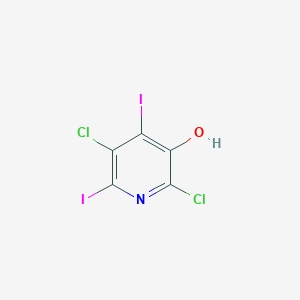
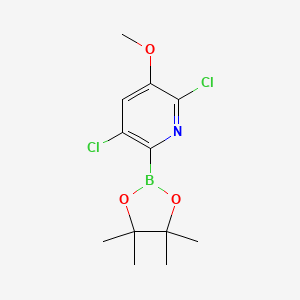
![3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392931.png)
![[1-(Trifluoromethyl)cyclopropyl]methanol](/img/structure/B1392934.png)
![Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1392935.png)
